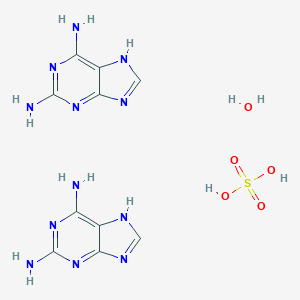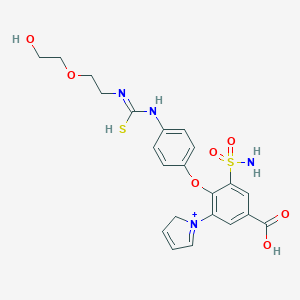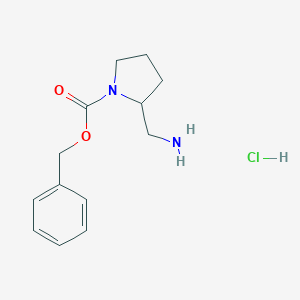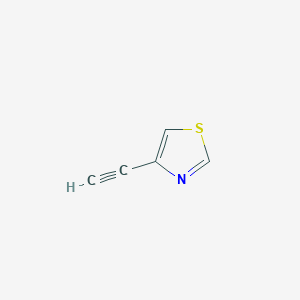
Purine, 2,6-diamino-, sulfate, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Purine, 2,6-diamino-, sulfate, hydrate” is a chemical compound with the molecular formula C5H10N6O5S . Its average mass is 266.235 Da and its monoisotopic mass is 266.043335 Da .
Synthesis Analysis
The synthesis of 2,6-Diamino-Substituted Purine Derivatives has been studied and evaluated for their effects on cell cycle arrest in breast and colorectal cancer cells . Another study discusses the synthesis of 2,6-diamino-8,2’-anhydro-8-hydroxy-9-β-D-arabinofuranosylpurine .
Molecular Structure Analysis
The molecular structure of “Purine, 2,6-diamino-, sulfate, hydrate” has been analyzed in various studies . The compound has a molecular weight of 416.376 .
Chemical Reactions Analysis
2,6-Diaminopurine has been studied as a substrate and inhibitor of xanthine oxidase . It has also been used in the treatment of leukemia .
Physical And Chemical Properties Analysis
“Purine, 2,6-diamino-, sulfate, hydrate” has a molecular formula of C5H10N6O5S . Its average mass is 266.235 Da and its monoisotopic mass is 266.043335 Da .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research directions include the use of 2,6-diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA . It has also been suggested that 2,6-diaminopurine and related organic molecules may have been formed extraterrestrially in outer space .
Propriétés
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSVCLBFWLFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N12O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333698 |
Source


|
| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Purine, 2,6-diamino-, sulfate, hydrate | |
CAS RN |
116295-72-8 |
Source


|
| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)








![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)



